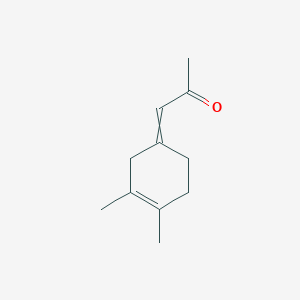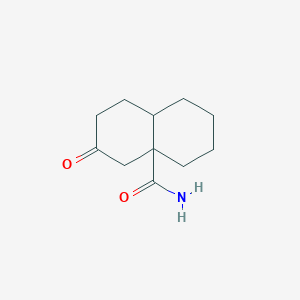
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is a complex organic compound that features a furan ring, a phenylselanyl group, and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Phenylselanyl Group: This step involves the reaction of a phenylselanyl halide with an appropriate nucleophile to introduce the phenylselanyl group.
Formation of the Pentanone Backbone: The final step involves the coupling of the furan ring and the phenylselanyl group with a pentanone backbone through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring and pentanone backbone contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-3-yl)-4-methyl-2-(phenylthio)pentan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
1-(Furan-3-yl)-4-methyl-2-(phenylsulfonyl)pentan-1-one: Contains a phenylsulfonyl group, which affects its reactivity and applications.
Uniqueness
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
90605-42-8 |
|---|---|
Molecular Formula |
C16H18O2Se |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-methyl-2-phenylselanylpentan-1-one |
InChI |
InChI=1S/C16H18O2Se/c1-12(2)10-15(16(17)13-8-9-18-11-13)19-14-6-4-3-5-7-14/h3-9,11-12,15H,10H2,1-2H3 |
InChI Key |
JHBMHPQPALKMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=COC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


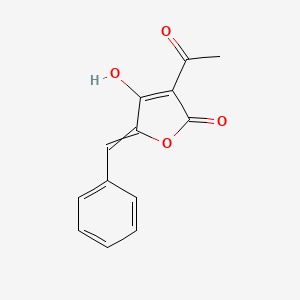
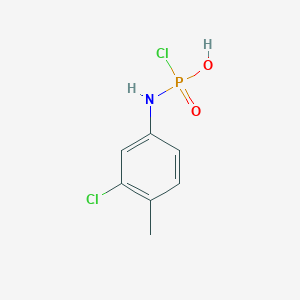
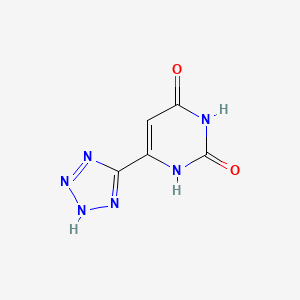
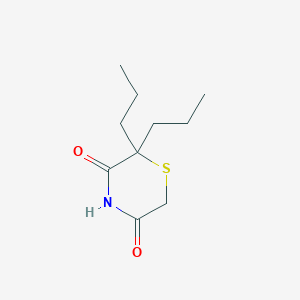
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
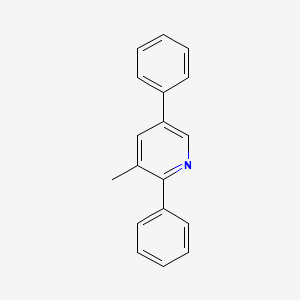


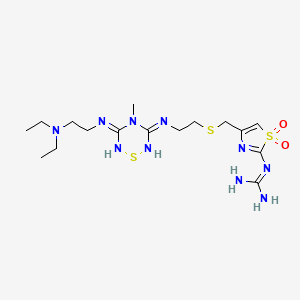
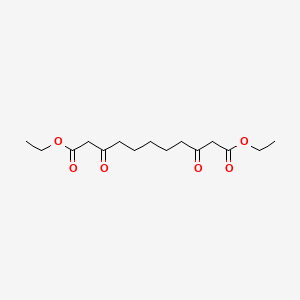
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

